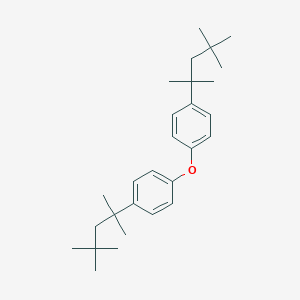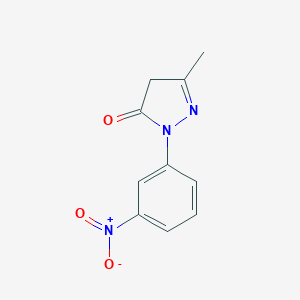
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
説明
Pyrazoline derivatives have been extensively studied due to their diverse biological and pharmacological activities, such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The interest in these compounds is driven by their structural versatility and the potential for various chemical modifications, which can lead to novel properties and applications.
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the cyclization of chalcones with hydrazines. Various methods, including conventional heating and microwave-assisted synthesis, have been employed to enhance the efficiency and yield of these reactions. These synthetic routes offer a platform for producing a wide array of pyrazoline derivatives, including 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing nitrogen atoms, which significantly influences their chemical behavior and biological activity. Structural analysis, including NMR and IR spectroscopy, provides insights into the electronic and spatial configuration of these molecules, facilitating the understanding of their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrazoline derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter their physical and chemical properties. These reactions are crucial for modifying the molecular structure to enhance biological activity or develop specific properties tailored to particular applications.
Physical Properties Analysis
The physical properties of pyrazoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Understanding these properties is essential for the development of pharmaceutical formulations and the determination of material suitability for specific applications.
Chemical Properties Analysis
The chemical properties of pyrazoline derivatives, including acidity, basicity, and reactivity towards different reagents, are determined by the presence of functional groups and the overall molecular architecture. These properties are critical for predicting the behavior of these compounds in chemical reactions and biological systems.
科学的研究の応用
1. Application in the Treatment of Cerebral Ischemia/Reperfusion Injury
- Summary of Application : Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved cerebroprotective agent against ischemic stroke and amyotrophic lateral sclerosis. A new formulation of edaravone, termed API-IL, has been developed to improve its physicochemical properties and biodistribution .
- Methods of Application : The ionic liquid (IL) form of active pharmaceutical ingredients (APIs), termed API-IL, has been prepared. Among the cationic molecules used for edaravone-IL preparation, the IL prepared with tetrabutylphosphonium cation existed as a liquid at room temperature, and significantly increased the water solubility of edaravone without decreasing its antioxidative activity .
- Results or Outcomes : Intravenous administration of edaravone-IL showed significantly higher blood circulation time and lower distribution in the kidney compared with edaravone solution. Moreover, edaravone-IL significantly suppressed brain cell damage and motor functional deficits in model rats of cerebral I/R injury and showed comparable cerebroprotective effect to edaravone .
2. Application as an Antioxidant
- Summary of Application : Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a well-known free radical scavenger, has been modified by alkylation at its allylic position (4) with a C-18 hydrocarbon chain .
- Methods of Application : The obtained derivative has been studied by means of density functional theory (DFT) methods in order to characterize its lowest energy conformers and predict its antioxidant properties with respect to the parent compound EdV .
- Results or Outcomes : The in vitro antioxidant activity of C18-edaravone was studied by means of the α,α-diphenyl-β-picrylhydrazyl (DPPH) assay and in lipid peroxidation experiments performed on artificial lipid membranes using water-soluble as well as lipid-soluble radical initiators .
3. Application for Detection of Reducing Carbohydrates
- Summary of Application : 3-Methyl-1-phenyl-2-pyrazolin-5-one is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
4. Application in the Synthesis of Pharmaceuticals
- Summary of Application : Pyrazolones are used in the synthesis of various pharmaceuticals, including analgesics, antibacterial, anti-inflammatory, cytotoxic, antiviral, and SARS-corona virus 3C-like protease inhibitors .
5. Application in the Production of Dyes
- Summary of Application : “2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-” is used in the production of dyes, including permanent yellow G and acid medium date red BN .
6. Application as a Chemical Reagent
- Summary of Application : “2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-” can be used as a chemical reagent for the detection of Vitamin B12, CO, Fe, Cu, Ni, and others .
7. Application in the Treatment of Amyotrophic Lateral Sclerosis
- Summary of Application : Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved treatment for amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .
8. Application in the Treatment of Ischemic Stroke
- Summary of Application : Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is also used in the treatment of ischemic stroke .
9. Application in the Detection of Vitamin B12
Safety And Hazards
将来の方向性
The antioxidant activity of “2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-” suggests that it may work as a good antioxidant in cellular systems as well as in cell-free systems . This opens up potential future directions for its use in various applications, including drug synthesis, organic synthesis, and material science.
特性
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNILDNQGLCOHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922838 | |
| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- | |
CAS RN |
119-16-4 | |
| Record name | 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 119-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



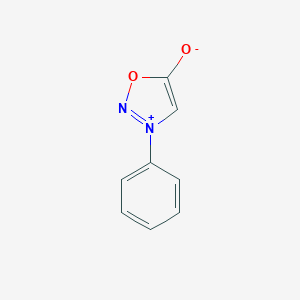
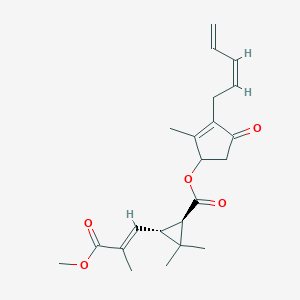
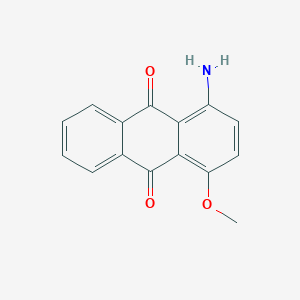
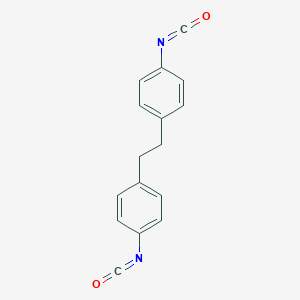
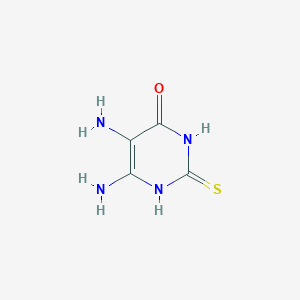
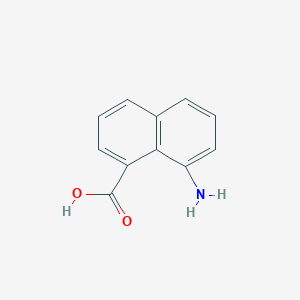
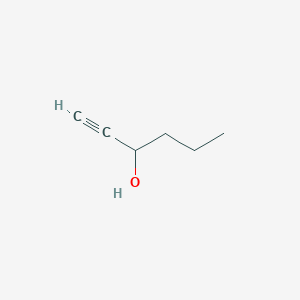

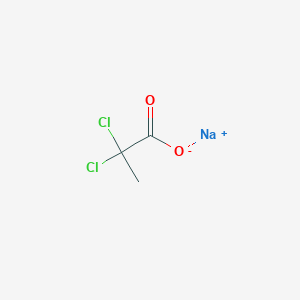

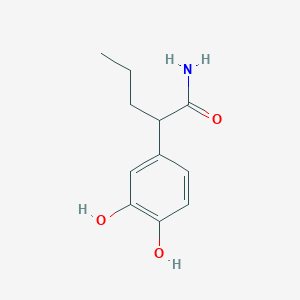
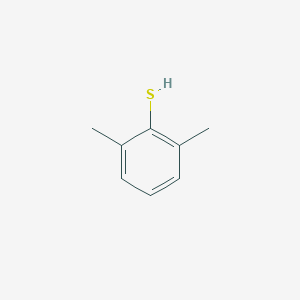
![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
